2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Fluorinated Building Block CF3-containing compounds Agrochemical intermediate

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS 1099598-06-7, MF: C₅H₇BrF₄, MW: 223.01 g/mol) is a partially fluorinated tertiary alkyl bromide characterized by a branched butane backbone with a bromine atom at the C2 position, a trifluoromethyl group at C1, and a fluorine substituent at C3. This structural arrangement creates a unique electronic and steric environment wherein the bromine atom serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions, while the fluorinated domain imparts enhanced metabolic stability, lipophilicity modulation, and altered physicochemical properties compared to non-fluorinated or fully halogenated analogs.

Molecular Formula C5H7BrF4
Molecular Weight 223.01 g/mol
CAS No. 1099598-06-7
Cat. No. B1391012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
CAS1099598-06-7
Molecular FormulaC5H7BrF4
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESCC(C)(C(C(F)(F)F)Br)F
InChIInChI=1S/C5H7BrF4/c1-4(2,7)3(6)5(8,9)10/h3H,1-2H3
InChIKeyQPOXETOPFSJYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS 1099598-06-7: Procurement-Grade Fluorinated Alkyl Bromide Building Block


2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS 1099598-06-7, MF: C₅H₇BrF₄, MW: 223.01 g/mol) is a partially fluorinated tertiary alkyl bromide characterized by a branched butane backbone with a bromine atom at the C2 position, a trifluoromethyl group at C1, and a fluorine substituent at C3 [1]. This structural arrangement creates a unique electronic and steric environment wherein the bromine atom serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions, while the fluorinated domain imparts enhanced metabolic stability, lipophilicity modulation, and altered physicochemical properties compared to non-fluorinated or fully halogenated analogs . The compound is commercially available at research-grade purity (≥95%) for use as a specialized fluorinated building block in pharmaceutical intermediate synthesis and organofluorine chemistry applications .

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS 1099598-06-7: Why Generic Substitution Is Not Scientifically Valid


Substituting 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane with structurally related C5 bromofluoroalkanes or other fluorinated alkyl bromides is not straightforward because small structural variations—including the position of fluorine substituents, the degree of fluorination, and whether the carbon bearing bromine is primary, secondary, or tertiary—profoundly alter reactivity, stability, and physicochemical properties [1]. Research on tertiary perfluoroalkyl halides demonstrates that dehalofluorination susceptibility under basic conditions depends critically on molecular structure, with tertiary systems exhibiting distinct stability profiles compared to primary or secondary analogs [2]. Furthermore, the specific spatial arrangement of the CF₃ group and the C3 fluorine atom in this compound dictates a unique steric and electronic environment around the bromine leaving group, directly influencing reaction rates, regioselectivity, and product distributions in nucleophilic substitution and cross-coupling transformations—meaning that even closely related C5H7BrF4 isomers cannot be assumed to behave identically in a given synthetic sequence .

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS 1099598-06-7: Comparator-Based Quantitative Differentiation Evidence


Fluorinated Building Block for CF₃-Containing Pharmaceutical and Agrochemical Intermediates

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane serves as a precursor for synthesizing trifluoromethyl-containing compounds that are pivotal in pharmaceutical and agrochemical development. This application is supported by its structural analogy to intermediates used in producing trifluoromethylpyridine (TFMP) derivatives, a class that has yielded over 20 new agrochemicals with ISO common names . Unlike non-fluorinated alkyl bromides which lack metabolic stability and lipophilicity advantages, this compound incorporates both a reactive bromine site and a metabolically robust CF₃ moiety, enabling access to fluorinated scaffolds not attainable from simpler bromoalkanes.

Fluorinated Building Block CF3-containing compounds Agrochemical intermediate

Tertiary Bromofluoroalkane Structure-Stability Relationship: Dehalofluorination Resistance Profile

A fundamental study on tertiary perfluoroalkyl halides established that the tendency of such compounds to undergo dehalofluorination under the influence of weak bases depends on molecular structure, with stability differences observed across structural variants [1]. As a tertiary alkyl bromide with a specific perfluoroalkyl-like substitution pattern, 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane occupies a defined position within this structure-stability continuum. The research demonstrates that dehalofluorination propensity increases from lower to higher halides and from linear to cyclic compounds, indicating that tertiary bromofluoroalkanes exhibit distinct stability profiles compared to primary or secondary bromofluoroalkanes—a critical consideration when selecting intermediates for base-sensitive synthetic sequences.

Dehalofluorination Tertiary alkyl halide Perfluoroalkyl halide stability

Predicted Physicochemical Profile: Lipophilicity and Volatility Benchmarking Against Analogous Bromofluoroalkanes

Computational predictions using the ACD/Labs Percepta platform provide comparative physicochemical data that differentiates 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane from related halogenated compounds [1]. The compound exhibits a predicted ACD/LogP of 2.45 and ACD/LogD (pH 5.5/7.4) of 2.66, indicating moderate lipophilicity suitable for membrane permeability in pharmaceutical contexts. Its boiling point of 105.3±8.0 °C at 760 mmHg and vapor pressure of 34.6±0.2 mmHg at 25°C define its volatility profile. In contrast, teflurane (2-bromo-1,1,1,2-tetrafluoroethane, C2HBrF4) exhibits significantly lower boiling point (11.5±8.0 °C) and higher vapor pressure (1222.9±0.0 mmHg at 25°C) due to its smaller molecular size and lack of branched alkyl chain . This dramatic difference in volatility (approximately 35-fold difference in vapor pressure) has direct implications for handling requirements, storage conditions, and suitability for different reaction formats.

Lipophilicity LogP Physicochemical properties Volatility

Synthesis Route: Bromination of 1,1,1,3-tetrafluoro-3-methylbutane Under Controlled Conditions

The synthesis of 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane proceeds via halogenation of 1,1,1,3-tetrafluoro-3-methylbutane using bromine or a bromine-containing reagent under controlled conditions in an inert solvent such as dichloromethane or chloroform, with temperature maintained at low levels to prevent side reactions . In industrial settings, continuous flow processes enable precise control of reaction parameters (temperature, pressure, reagent concentration), ensuring consistent product quality and minimized impurities . This methodology is consistent with broader patent literature describing processes for preparing substantially fluorinated alkyl bromides from corresponding iodides or via bromination of fluorinated precursors [1]. The availability of established synthetic methodology supports reliable sourcing and quality consistency.

Halogenation Bromination Fluorinated alkane synthesis Continuous flow

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS 1099598-06-7: High-Value Application Scenarios for Scientific Procurement


Synthesis of Fluorinated Pharmaceutical Candidates Requiring CF₃ Moieties

The compound functions as a versatile building block for introducing metabolically stable trifluoromethyl-containing fragments into drug candidates . Its combination of a reactive C-Br bond for nucleophilic substitution or cross-coupling with a tetrafluorinated backbone that includes a CF₃ group makes it suitable for medicinal chemistry programs targeting improved pharmacokinetic profiles through strategic fluorine incorporation. The predicted LogD of 2.66 [1] suggests favorable membrane permeability characteristics for lead optimization studies.

Agrochemical Intermediate for Trifluoromethylpyridine (TFMP) Derivative Synthesis

This compound belongs to a structural class that supports the synthesis of TFMP-containing agrochemicals—a category that has produced over 20 commercial products with ISO common names . The tetrafluoro-substituted butane framework provides a distinct steric and electronic environment compared to simpler CF₃ precursors, potentially enabling access to patentable agrochemical structures with differentiated crop protection profiles.

Fundamental Organofluorine Chemistry Research: C-Br Bond Reactivity and Dehalofluorination Studies

As a tertiary bromofluoroalkane, this compound serves as a model substrate for investigating structure-reactivity relationships in fluorinated alkyl halide chemistry. Research on related tertiary perfluoroalkyl halides has demonstrated that dehalofluorination tendency depends on molecular structure [2], making this compound relevant for academic and industrial laboratories studying the fundamental behavior of bromine leaving groups adjacent to fluorinated carbon centers.

Continuous Flow Process Development for Fluorinated Intermediates

The industrial production of 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane can be conducted via continuous flow processes that enable precise control of halogenation reaction parameters . This makes the compound a candidate for process chemistry groups developing scalable, reproducible methods for fluorinated building block synthesis, where consistent product quality and minimized impurity profiles are critical requirements.

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